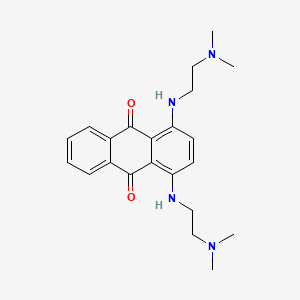
Aminatrone 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Aminatrone 1 involves multiple steps, starting with the preparation of the anthracenedione core. This core is then functionalized with dimethylaminoethyl groups through a series of reactions, including nucleophilic substitution and amination. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output .
Análisis De Reacciones Químicas
Types of Reactions
Aminatrone 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions include quinone and hydroquinone derivatives, as well as various substituted anthracenedione compounds. These products have distinct chemical and physical properties, making them useful in different applications .
Aplicaciones Científicas De Investigación
Aminatrone 1 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of Aminatrone 1 involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Aminatrone 1 is unique compared to other similar compounds due to its specific molecular structure and properties. Similar compounds include other anthracenedione derivatives, such as:
Mitoxantrone: Used in cancer therapy.
Doxorubicin: Another anthracenedione derivative with potent anticancer activity.
Daunorubicin: Similar to doxorubicin, used in chemotherapy.
These compounds share some structural similarities with this compound but differ in their specific functional groups and overall molecular architecture, leading to distinct chemical and biological properties .
Propiedades
Número CAS |
69895-68-7 |
|---|---|
Fórmula molecular |
C22H28N4O2 |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
1,4-bis[2-(dimethylamino)ethylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C22H28N4O2/c1-25(2)13-11-23-17-9-10-18(24-12-14-26(3)4)20-19(17)21(27)15-7-5-6-8-16(15)22(20)28/h5-10,23-24H,11-14H2,1-4H3 |
Clave InChI |
VYVJXUYUIRSTAJ-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC1=C2C(=C(C=C1)NCCN(C)C)C(=O)C3=CC=CC=C3C2=O |
SMILES canónico |
CN(C)CCNC1=C2C(=C(C=C1)NCCN(C)C)C(=O)C3=CC=CC=C3C2=O |
Key on ui other cas no. |
69895-68-7 |
Sinónimos |
aminatrone 1 AMN-1 CL 55343 CL-55,343 CL-55343 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














